![molecular formula C18H20N4O2 B185506 1,4-Piperazinedicarboxanilide CAS No. 6511-89-3](/img/structure/B185506.png)
1,4-Piperazinedicarboxanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Piperazinedicarboxanilide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as PPDA and is a derivative of piperazine, which is a heterocyclic organic compound commonly used in pharmaceuticals and other chemical industries. PPDA is a versatile compound that has been studied extensively for its synthesis methods, mechanism of action, and potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of PPDA is not well understood, and further research is needed to elucidate its mode of action. However, it has been shown that PPDA can interact with various biological molecules such as proteins and nucleic acids, which suggests that it may have potential applications in the field of biochemistry.
Biochemical and Physiological Effects:
PPDA has been shown to exhibit various biochemical and physiological effects, which makes it an attractive candidate for further research. PPDA has been shown to exhibit antioxidant and anti-inflammatory properties, which suggest that it may have potential applications in the treatment of various diseases such as cancer and arthritis. Additionally, PPDA has been shown to exhibit antimicrobial properties, which suggest that it may have potential applications in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
PPDA has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize, and it exhibits unique properties that make it an attractive candidate for various scientific fields. However, there are also some limitations to using PPDA in laboratory experiments. For example, its mechanism of action is not well understood, and further research is needed to elucidate its mode of action.
Zukünftige Richtungen
There are several potential future directions for research on PPDA. One potential direction is to investigate its potential applications in the development of advanced materials such as polymers, coatings, and adhesives. Another potential direction is to investigate its potential applications in the field of biochemistry, particularly in the development of new drugs and antibiotics. Further research is needed to elucidate the mechanism of action of PPDA and to fully understand its potential applications in various scientific fields.
Conclusion:
In conclusion, 1,4-Piperazinedicarboxanilide is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its synthesis method is relatively simple, and it exhibits unique properties that make it an attractive candidate for various scientific fields. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Synthesemethoden
PPDA can be synthesized by the reaction of piperazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. This reaction results in the formation of PPDA, which is a white crystalline powder that is soluble in organic solvents. The synthesis of PPDA is a relatively simple process and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
PPDA has been extensively studied for its potential applications in various scientific fields such as materials science, organic chemistry, and biochemistry. PPDA has been shown to exhibit unique properties such as high thermal stability, good solubility, and excellent film-forming ability. These properties make PPDA an ideal candidate for the development of advanced materials such as polymers, coatings, and adhesives.
Eigenschaften
CAS-Nummer |
6511-89-3 |
---|---|
Produktname |
1,4-Piperazinedicarboxanilide |
Molekularformel |
C18H20N4O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-N,4-N-diphenylpiperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H20N4O2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) |
InChI-Schlüssel |
ONUDVYZRNCZADU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Löslichkeit |
3.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.